molecular formula C14H20N2O B7511861 N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7511861
M. Wt: 232.32 g/mol
InChI Key: FCKCULJKUSPDKE-UHFFFAOYSA-N
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Description

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 2,4,6-trimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with pyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It can be used in assays to investigate the activity of specific enzymes or receptors .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammatory diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

  • N-mesitylpyrrolidine
  • N-2,4,6-trimethylphenylpyrrolidine

Comparison: N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-8-11(2)13(12(3)9-10)15-14(17)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKCULJKUSPDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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